(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide
Overview
Description
(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neighboring Group Participation and Fragmentation Patterns
- The study by Bigler and Hesse (1995) illustrates the importance of neighboring group participation in determining the fragmentation patterns of compounds similar to "(3E)-N-{3-[(2-phenylacetyl)amino]phenyl}hex-3-enamide" during electrospray ionization tandem mass spectrometry. Such insights are crucial for understanding the mass spectrometric behavior of complex organic molecules (Bigler & Hesse, 1995).
Chemoselective Thionation-Cyclization
- Kumar, Parameshwarappa, and Ila (2013) report on the chemoselective thionation-cyclization of functionalized enamides to synthesize trisubstituted thiazoles. This methodology, involving compounds structurally related to "this compound," enables the efficient introduction of diverse functional groups, showcasing the compound's versatility in organic synthesis (Kumar et al., 2013).
Enaminoketone Chemistry
- Jirkovsky's work (1974) on N-substituted enaminoketones, including studies on their reactivity and potential for forming various salts, underlines the significance of enaminoketone structures (similar to the one ) in synthetic chemistry. This research opens avenues for novel reactions and the synthesis of complex molecules (Jirkovsky, 1974).
Polyamide and Polyimide Materials
- Yang and Lin (1995) and (1994) explore the synthesis and properties of aromatic polyamides and polyimides based on compounds that share functional similarities with "this compound." Their work highlights the application of these compounds in creating materials with exceptional thermal stability and solubility characteristics, relevant for high-performance polymers (Yang & Lin, 1995), (Yang & Lin, 1994).
Asymmetric Synthesis and Polymerization
- The controlled radical polymerization of acrylamide containing l-phenylalanine moiety by Mori, Sutoh, and Endo (2005) represents an application of functionalized acrylamides (closely related to the target compound) in synthesizing polymers with specific amino acid moieties. This technique is crucial for the development of polymers with predetermined molecular weights and polydispersity, offering potential applications in biotechnology and materials science (Mori et al., 2005).
Properties
IUPAC Name |
(E)-N-[3-[(2-phenylacetyl)amino]phenyl]hex-3-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-5-13-19(23)21-17-11-8-12-18(15-17)22-20(24)14-16-9-6-4-7-10-16/h3-12,15H,2,13-14H2,1H3,(H,21,23)(H,22,24)/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLHTOMAJQENBG-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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